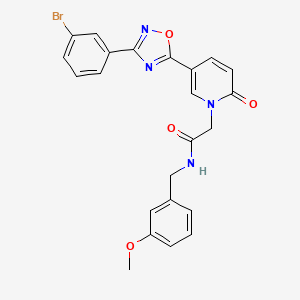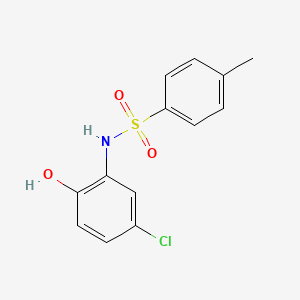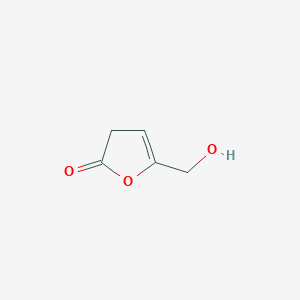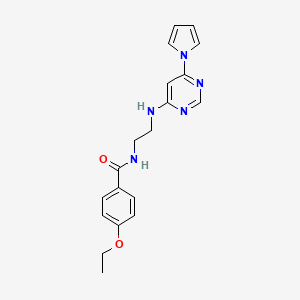![molecular formula C13H12ClN5OS B2397269 N-(3-([1,2,4]triazolo[1,5-a]pirimidin-6-il)propil)-5-clorotiofeno-2-carboxamida CAS No. 2034556-65-3](/img/structure/B2397269.png)
N-(3-([1,2,4]triazolo[1,5-a]pirimidin-6-il)propil)-5-clorotiofeno-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which are non-naturally occurring small molecules . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Aplicaciones Científicas De Investigación
Inhibidores de CDK2
Compuestos con el andamiaje de [1,2,4]triazolo[1,5-a]pirimidina se han descubierto como nuevos inhibidores de CDK2 . La inhibición de CDK2 es un objetivo atractivo para el tratamiento del cáncer que se dirige a las células tumorales de forma selectiva .
Agentes Anticancerígenos
Estos compuestos han mostrado actividades citotóxicas significativas contra varias líneas celulares de cáncer, incluyendo MCF-7 y HCT-116 . También han demostrado actividad moderada contra HepG-2 .
Actividad Inhibitoria Enzimática
Algunos de estos compuestos han revelado actividad inhibitoria significativa contra CDK2/ciclina A2 . Esto sugiere posibles aplicaciones en el desarrollo de nuevos fármacos para enfermedades relacionadas con estas enzimas .
Síntesis Mediada por Microondas
Las 1,2,4-triazolo[1,5-a]piridinas se pueden sintetizar a partir de enaminonitrilos en condiciones de microondas . Este método ecológico demuestra un amplio alcance del sustrato y buena tolerancia a los grupos funcionales .
Inhibidores de FABP4 y FABP5
Las isoformas de proteínas de unión a ácidos grasos (FABP), FABP4 y FABP5, se han reconocido como posibles dianas terapéuticas para algunos trastornos, como dislipidemia, enfermedad coronaria y diabetes . Compuestos con el andamiaje de [1,2,4]triazolo[1,5-a]pirimidina podrían utilizarse potencialmente para inhibir estas proteínas .
Materiales Energéticos
Las propiedades insensibles de estos compuestos, junto con sus buenas estabilidades térmicas y propiedades de detonación comparables, destacan su potencial de aplicación como materiales energéticos .
Mecanismo De Acción
Target of Action
The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction is achieved through the compound’s structural features, which allow it to bind selectively to the ATP adenine site of CDK2 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, leading to apoptosis, or programmed cell death . The compound also exerts significant effects on the ERK signaling pathway , which plays a crucial role in cell proliferation and survival.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cells . It also induces apoptosis within HCT cells .
Análisis Bioquímico
Biochemical Properties
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways. For instance, it may interact with kinases, which are crucial for phosphorylation processes, or with proteases, which are involved in protein degradation . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the binding of the compound to its target biomolecules.
Cellular Effects
The effects of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may inhibit the MAPK/ERK pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it can affect the expression of genes involved in oxidative stress response, thereby protecting cells from damage caused by reactive oxygen species.
Molecular Mechanism
At the molecular level, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate access. This inhibition can lead to downstream effects on metabolic pathways and cellular functions. Furthermore, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites that reduce its efficacy.
Dosage Effects in Animal Models
The effects of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or nephrotoxicity. These threshold effects highlight the importance of dose optimization in preclinical studies to ensure the safety and efficacy of the compound.
Metabolic Pathways
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . The compound may also affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy homeostasis and biosynthetic processes.
Transport and Distribution
The transport and distribution of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its subsequent localization to target sites . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to cross cellular membranes and accumulate in specific tissues.
Subcellular Localization
The subcellular localization of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular respiration and energy production.
Propiedades
IUPAC Name |
5-chloro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5OS/c14-11-4-3-10(21-11)12(20)15-5-1-2-9-6-16-13-17-8-18-19(13)7-9/h3-4,6-8H,1-2,5H2,(H,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAVZMOLRNJENH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R,4R)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride](/img/structure/B2397186.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2397192.png)
![Ethyl 6-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2397193.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2397194.png)

![8-fluoro-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2397200.png)
![2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide](/img/structure/B2397201.png)



![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2397206.png)

![Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate](/img/structure/B2397208.png)
